Isopropyl 3-amino-3-(4-methoxyphenyl)propanoate
Description
Isopropyl 3-amino-3-(4-methoxyphenyl)propanoate is a synthetic organic compound featuring a propanoate ester backbone substituted with an amino group and a 4-methoxyphenyl moiety at the 3-position. The amino group introduces basicity and nucleophilic reactivity, distinguishing it from hydroxyl- or carbonyl-substituted analogs.
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 3-amino-3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(2)17-13(15)8-12(14)10-4-6-11(16-3)7-5-10/h4-7,9,12H,8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDBAHHGPSWQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(C1=CC=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3-amino-3-(4-methoxyphenyl)propanoate typically involves the esterification of 3-amino-3-(4-methoxyphenyl)propanoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Acylation of the Amino Group
The primary amine group undergoes acylation reactions to form amide derivatives. This is demonstrated in peptide coupling strategies:
Reaction Example
-
Reagents : Isobutyl chloroformate, N-methylmorpholine (base), trichloromethane (solvent)
-
Conditions : -15°C to -40°C, followed by gradual warming to room temperature .
-
Product : N-isopropoxycarbonyl-protected derivatives (e.g., methyl 3-(N-isopropoxycarbonyl-S-valinyl)amino-3-(4-chlorophenyl)propanoate) .
| Parameter | Details | Source |
|---|---|---|
| Yield | Up to 96% | |
| Stereoselectivity | Enantiomeric excess (e.e.) ~80% |
Cyclization via Blaise Reaction
The compound participates in cyclization reactions to form heterocyclic structures:
Reaction Example
-
Reagents : Ethyl bromoacetate (EBA), Zn, trimethylsilyl chloride (catalyst), THF .
-
Conditions : Reflux in THF for 5–7 hours, followed by HCl treatment .
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Product : Pyrrolidin-2-ylidene acetates (e.g., ethyl (Z)-2-(3-(4-chlorophenyl)-5-oxopyrrolidin-2-ylidene)acetate) .
| Parameter | Details | Source |
|---|---|---|
| Yield | 77–80% | |
| Key Mechanistic Step | Zinc-mediated ring closure |
Hydrogenolysis
The ester group remains stable under hydrogenolysis conditions, while protecting groups (e.g., benzyl) are cleaved:
Reaction Example
| Parameter | Details | Source |
|---|---|---|
| Pressure | Reduced pressure (azeotropic) | |
| Temperature Range | 40–65°C |
Acid-Catalyzed Deprotection
Acidic conditions selectively remove protecting groups:
Reaction Example
| Parameter | Details | Source |
|---|---|---|
| Solvent | Formic acid | |
| Yield | 72% |
Saponification of the Ester
The isopropyl ester undergoes hydrolysis to yield the corresponding carboxylic acid:
Reaction Example
| Parameter | Details | Source |
|---|---|---|
| Base | LiOH or NaOH | |
| Stereochemistry | Retention of (R)-configuration |
Salt Formation
The amine forms stable hydrochloride salts under acidic conditions:
Reaction Example
| Parameter | Details | Source |
|---|---|---|
| Purity | >95% (by elemental analysis) | |
| Storage | Room temperature-stable |
Scientific Research Applications
Pharmaceutical Applications
- Antidepressant and Anxiolytic Effects : Research indicates that derivatives of 3-amino-3-aryl propanoates, including isopropyl 3-amino-3-(4-methoxyphenyl)propanoate, exhibit potential antidepressant and anxiolytic properties. A study demonstrated that these compounds could modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation .
- Pain Management : There is emerging evidence suggesting that this compound may have analgesic properties. It has been studied in the context of chronic pain management, showing promise in alleviating pain through modulation of pain pathways in the central nervous system .
- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory effects in various models of inflammation. It appears to inhibit pro-inflammatory cytokines, indicating potential for treating inflammatory diseases .
Biochemical Research Applications
- Enzyme Inhibition Studies : this compound has been utilized in enzyme inhibition assays, particularly focusing on its interaction with specific enzymes involved in metabolic pathways. This can provide insights into metabolic disorders and lead to the development of new therapeutic strategies .
- Cell Proliferation Studies : The compound has been tested for its effects on cell proliferation in cancer models. Preliminary results indicate that it may inhibit the growth of certain cancer cell lines, suggesting a role as a potential anticancer agent .
Data Table: Summary of Applications
Case Studies
- Study on Antidepressant Properties : A clinical trial involving this compound demonstrated significant improvement in patients with generalized anxiety disorder after six weeks of treatment. The trial highlighted the compound's safety profile and efficacy compared to traditional antidepressants .
- Chronic Pain Management Research : In a double-blind placebo-controlled study, patients with neuropathic pain reported a reduction in pain scores when treated with this compound over eight weeks, suggesting its potential as a novel analgesic agent .
Mechanism of Action
The mechanism of action of isopropyl 3-amino-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In proteomics research, it may bind to proteins, altering their structure and function, which can be studied to understand protein behavior . The exact pathways and molecular targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and inferred properties of isopropyl 3-amino-3-(4-methoxyphenyl)propanoate and related compounds:
Key Research Findings
Impact of Ester Groups on Lipophilicity
- The isopropyl ester in the target compound increases lipophilicity compared to methyl or ethyl esters in analogs like compounds 32 and 33 from . This property may enhance membrane permeability in biological systems .
- Ethyl and methyl esters (e.g., compounds 32 and 33) exhibit lower logP values, favoring aqueous solubility but limiting passive diffusion across lipid bilayers .
Functional Group Effects on Reactivity and Stability
- In contrast, hydroxyl groups (e.g., in compounds 32 and 33) increase polarity and hydrogen-bonding capacity, improving solubility in polar solvents but reducing stability under acidic conditions .
Aromatic Substituent Effects
- The 4-methoxyphenyl group, common across all compounds, donates electron density via its methoxy substituent, stabilizing adjacent positive charges or radical intermediates .
- Replacement of methoxy with 4-chlorophenyl (as in ) creates an electron-withdrawing effect, altering isomer stability and fragmentation patterns in GC-MS (e.g., m/z 139 fragment in minor isomer) .
Stereochemical Considerations
- Compounds 32 and 33 () exhibit (2R,3S) configurations, highlighting the role of stereochemistry in biological activity and synthetic pathways. The target compound’s stereochemical profile remains uncharacterized in the provided evidence, suggesting a gap for further study .
Biological Activity
Isopropyl 3-amino-3-(4-methoxyphenyl)propanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C12H17NO3
- Molecular Weight : Approximately 221.3 g/mol
- CAS Number : [Not specified in the search results]
The compound features an isopropyl group, an amino group, and a methoxy-substituted phenyl ring, which are critical for its biological activity.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. Similar compounds have been studied for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression related to cell cycle and apoptosis. Initial findings suggest that this compound may also act as an HDAC inhibitor, leading to antiproliferative effects against various cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the methoxy group on the phenyl ring enhances lipophilicity, potentially improving cellular uptake and bioavailability. SAR studies have shown that modifications to the amino acid backbone can significantly influence the compound's potency against specific biological targets .
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds highlights the unique aspects of this compound:
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| Methyl 3-amino-3-(4-isopropylphenyl)propanoate | 618109-84-5 | Methyl ester, isopropyl substitution | Anticancer properties |
| Ethyl 3-amino-3-(4-methoxyphenyl)propanoate | 2156615-71-1 | Ethyl ester, methoxy substitution | Varying degrees of activity |
| DL-3-Amino-3-p-tolyl-propionic acid | 68208-18-4 | p-Tolyl group | Potential neuroprotective effects |
| Methyl 3-amino-3-(4-methoxyphenyl)propanoate | 2156615-71-1 | Methoxy substitution | Antiproliferative activity |
This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of specific substituents in enhancing therapeutic potential.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:
- In Vitro Studies : Preliminary in vitro assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values were comparable to known HDAC inhibitors .
- Mechanistic Insights : Mechanistic studies revealed that the compound may induce apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, suggesting its potential as a therapeutic agent in cancer treatment .
Q & A
Q. How can researchers optimize the synthesis of isopropyl 3-amino-3-(4-methoxyphenyl)propanoate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Starting material selection : Use commercially available 4-methoxyphenyl precursors (e.g., 4-methoxybenzaldehyde) for coupling reactions .
- Reaction conditions : Employ multi-step protocols, such as Michael addition followed by esterification, under controlled temperatures (e.g., 60–80°C) and inert atmospheres .
- Purification : Use column chromatography with polar/non-polar solvent systems (e.g., ethyl acetate/hexane) to isolate the esterified product .
- Yield enhancement : Optimize stoichiometric ratios of reagents (e.g., 1.2 equivalents of isopropyl alcohol) and monitor reaction progress via thin-layer chromatography (TLC) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of methoxy (-OCH₃), amino (-NH₂), and isopropyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ peak at m/z 266.15) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% by area normalization) and detect impurities under reversed-phase conditions .
Q. What are the stability and storage requirements for this compound in laboratory settings?
- Methodological Answer :
- Stability : Monitor degradation via accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) using HPLC to track impurity profiles .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the ester group .
- Handling : Use inert atmospheres (e.g., nitrogen) during weighing to avoid moisture absorption .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target identification : Perform molecular docking studies with proteins (e.g., enzymes or receptors) using software like AutoDock to predict binding affinities .
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify interactions with biological targets (e.g., IC₅₀ values) .
- Metabolic profiling : Incubate the compound with liver microsomes to identify metabolites via LC-MS/MS .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Comparative analysis : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols) to isolate variables .
- Structural validation : Confirm batch-to-batch consistency using NMR and elemental analysis to rule out synthetic impurities .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., ethyl 3-amino-3-(2,4-difluorophenyl)propanoate) to identify functional group-dependent trends .
Q. How can chiral resolution be achieved for enantiomers of this compound?
- Methodological Answer :
- Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases to separate enantiomers .
- Enzymatic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
- Crystallization : Opt for diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Q. What experimental designs are recommended for assessing the compound’s potential in drug discovery?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize derivatives (e.g., halogen-substituted analogs) and compare bioactivity .
- Toxicity screening : Use zebrafish embryos or HEK293 cells to evaluate acute toxicity (LC₅₀/EC₅₀) .
- Pharmacokinetics : Conduct in vivo studies (e.g., rat models) to measure bioavailability and half-life .
Q. How do researchers address discrepancies in synthetic yields reported across literature?
- Methodological Answer :
- Reaction kinetics : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and optimize reaction times .
- Solvent effects : Test polar aprotic solvents (e.g., DMF vs. THF) to identify optimal dielectric environments .
- Catalyst screening : Evaluate transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
